A Technical Guide to the Spectroscopic Characterization of 3-Propanoylbenzene-1-sulfonyl Chloride
A Technical Guide to the Spectroscopic Characterization of 3-Propanoylbenzene-1-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-Propanoylbenzene-1-sulfonyl chloride, a molecule of interest in synthetic chemistry and drug discovery. In the absence of a complete, publicly available experimental dataset, this document serves as a predictive and methodological guide. It outlines the fundamental principles and expected outcomes for the analysis of this compound using Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By detailing the theoretical basis for predicted spectral features, this guide offers a robust framework for researchers to acquire, interpret, and validate their own experimental data.
Introduction: The Structural Significance of 3-Propanoylbenzene-1-sulfonyl Chloride
3-Propanoylbenzene-1-sulfonyl chloride (C₉H₉ClO₃S) is a bifunctional aromatic compound featuring a propanoyl group and a sulfonyl chloride group at the meta positions of a benzene ring.[1] The propanoyl moiety introduces a ketone functionality, while the sulfonyl chloride is a highly reactive group, often employed in the synthesis of sulfonamides and other sulfur-containing compounds. The interplay of these two electron-withdrawing groups on the aromatic ring dictates the molecule's reactivity and its spectroscopic signature. An in-depth understanding of its spectral properties is paramount for confirming its identity, assessing its purity, and elucidating its role in further chemical transformations.
This guide will systematically deconstruct the predicted spectroscopic data for 3-Propanoylbenzene-1-sulfonyl chloride, providing both the "what" and the "why" behind the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.
Methodological Approach for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Protocol 1: Sample Preparation and ¹H & ¹³C NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of 3-Propanoylbenzene-1-sulfonyl chloride in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). The choice of solvent is critical, as residual solvent signals can interfere with the analyte's peaks. Due to the reactivity of the sulfonyl chloride group, an aprotic solvent is recommended.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Integrate all signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This will result in a spectrum where each unique carbon atom appears as a single line.
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[2]
-
Workflow for NMR Data Acquisition and Initial Analysis
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
Predicted ¹H NMR Spectrum of 3-Propanoylbenzene-1-sulfonyl Chloride
The ¹H NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The electron-withdrawing nature of both the sulfonyl chloride and propanoyl groups will deshield the aromatic protons, shifting them to a lower field (higher ppm).
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.3 - 8.5 | Singlet (or narrow triplet) | 1H | H-2 | Positioned between two electron-withdrawing groups, this proton is expected to be the most deshielded. |
| ~ 8.1 - 8.3 | Doublet of doublets | 1H | H-4 or H-6 | Ortho to one electron-withdrawing group and meta to the other. |
| ~ 8.1 - 8.3 | Doublet of doublets | 1H | H-6 or H-4 | Ortho to one electron-withdrawing group and meta to the other. |
| ~ 7.7 - 7.9 | Triplet | 1H | H-5 | Meta to both electron-withdrawing groups, making it the most shielded of the aromatic protons. |
| ~ 3.1 - 3.3 | Quartet | 2H | -CH₂- | Adjacent to a carbonyl group and a methyl group, resulting in a quartet splitting pattern. |
| ~ 1.1 - 1.3 | Triplet | 3H | -CH₃ | Adjacent to a methylene group, leading to a triplet splitting pattern. |
Note: Predicted chemical shifts are based on general principles and data from similar compounds. Actual values may vary depending on the solvent and experimental conditions.[3][4][5]
Predicted ¹³C NMR Spectrum of 3-Propanoylbenzene-1-sulfonyl Chloride
The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 195 - 205 | C=O | The carbonyl carbon of a ketone typically appears in this downfield region.[6] |
| ~ 140 - 145 | C-SO₂Cl | The aromatic carbon directly attached to the electron-withdrawing sulfonyl chloride group will be significantly deshielded. |
| ~ 135 - 140 | C-C=O | The aromatic carbon bonded to the propanoyl group will also be deshielded. |
| ~ 125 - 135 | Aromatic CH | The remaining four aromatic carbons will appear in this region, with their specific shifts influenced by their position relative to the substituents.[7] |
| ~ 30 - 35 | -CH₂- | The methylene carbon of the propanoyl group. |
| ~ 8 - 12 | -CH₃ | The methyl carbon of the propanoyl group, typically found in the upfield region. |
Note: These are estimated chemical shift ranges. The actual spectrum may show distinct signals for all four aromatic CH carbons due to their different electronic environments.[2][8]
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[9]
Protocol for IR Data Acquisition
Protocol 2: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.
-
Sample Application: Place a small amount of the solid 3-Propanoylbenzene-1-sulfonyl chloride directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
Data Processing: Perform a background correction.
Workflow for IR Data Acquisition
Caption: A streamlined workflow for acquiring an FT-IR spectrum using an ATR accessory.
Predicted IR Absorption Frequencies
The IR spectrum of 3-Propanoylbenzene-1-sulfonyl chloride will be dominated by strong absorptions from the carbonyl and sulfonyl chloride groups.
| Predicted Frequency Range (cm⁻¹) | Vibrational Mode | Expected Intensity | Rationale |
| ~ 3100 - 3000 | C-H stretch (aromatic) | Medium | Characteristic of C-H bonds on a benzene ring. |
| ~ 2980 - 2850 | C-H stretch (aliphatic) | Medium | Corresponding to the C-H bonds of the propanoyl group's ethyl moiety. |
| ~ 1685 - 1666 | C=O stretch (aromatic ketone) | Strong | The carbonyl group of the ketone conjugated with the aromatic ring absorbs in this region.[1][10] |
| ~ 1600, 1475 | C=C stretch (aromatic) | Medium to weak | Vibrations of the benzene ring. |
| ~ 1370 - 1380 | S=O asymmetric stretch | Strong | A characteristic and intense absorption for sulfonyl chlorides. |
| ~ 1170 - 1190 | S=O symmetric stretch | Strong | Another strong and characteristic absorption for the sulfonyl chloride group. |
| ~ 600 - 800 | C-Cl stretch | Medium to strong | The carbon-chlorine bond vibration.[11] |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers insights into its structure through fragmentation patterns.
Predicted Mass Spectrum
For 3-Propanoylbenzene-1-sulfonyl chloride, the predicted monoisotopic mass is 231.9961 Da.[1] In a high-resolution mass spectrum, this would be the observed mass for the molecular ion [M]⁺.
Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 233.00338 |
| [M+Na]⁺ | 254.98532 |
| [M-H]⁻ | 230.98882 |
Data sourced from PubChem predictions.[12]
The presence of chlorine would be indicated by an isotopic pattern for any chlorine-containing fragment, with a characteristic ~3:1 ratio for the M and M+2 peaks due to the natural abundance of ³⁵Cl and ³⁷Cl.
Conclusion: A Predictive Framework for Spectroscopic Analysis
This technical guide has laid out a comprehensive, albeit predictive, spectroscopic profile of 3-Propanoylbenzene-1-sulfonyl chloride. The detailed protocols and predicted spectral data for ¹H NMR, ¹³C NMR, and IR spectroscopy provide a solid foundation for researchers working with this compound. By understanding the expected chemical shifts, coupling patterns, and vibrational frequencies, scientists can more confidently and efficiently verify the synthesis and purity of their material, and proceed with its application in drug development and other areas of chemical research. It is imperative to note that while these predictions are based on established scientific principles, experimental verification remains the gold standard for structural confirmation.
References
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
-
PubChem. (n.d.). 3-propanoylbenzene-1-sulfonyl chloride. Retrieved from [Link]
-
PubChem. (n.d.). 3-Propanoylbenzene-1-sulfonyl chloride. Retrieved from [Link]
-
UCLA Chemistry and Biochemistry. (n.d.). IR: ketones. Retrieved from [Link]
-
Clark, J. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]
-
LibreTexts. (2020, May 30). 11.2: Infrared (IR) Spectroscopy. Retrieved from [Link]
-
SlidePlayer. (n.d.). Carbonyl - compounds. Retrieved from [Link]
-
LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Gable, K. (n.d.). 13C NMR Chemical Shift. Oregon State University. Retrieved from [Link]
-
McGill, C., Forsuelo, M., Guan, Y., & Green, W. H. (2021). Predicting Infrared Spectra with Message Passing Neural Networks. Journal of Chemical Information and Modeling, 61(6), 2594–2609. [Link]
-
LibreTexts. (2022, July 20). 4.4: Infrared spectroscopy. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, July 29). IR Spectroscopy - Basic Introduction [Video]. YouTube. [Link]
-
Doc Brown's Chemistry. (n.d.). C9H12 propylbenzene low high resolution 1H proton nmr spectrum. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
-
Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube. [Link]
- Smith, B. C. (2022, August 1). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Spectroscopy, 37(8), 22-26.
-
The Organic Chemistry Tutor. (2016, March 28). IR Infrared Spectroscopy Review - 15 Practice Problems - Signal, Shape, Intensity, Functional Groups [Video]. YouTube. [Link]
- Abraham, R. J., & Reid, M. (2000). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository.
-
Gable, K. (n.d.). 1H NMR Chemical Shift. Oregon State University. Retrieved from [Link]
-
Mary, Y. S., & Joe, I. H. (2014). Spectroscopic (FTIR, FT-Raman), molecular electrostatic potential, NBO and HOMO-LUMO analysis of P-bromobenzene sulfonyl chloride based on DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 251-260. [Link]
-
Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube. [Link]
-
Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. compoundchem.com [compoundchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. C9H12 propylbenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-phenylpropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
